Tomatidenol

Description

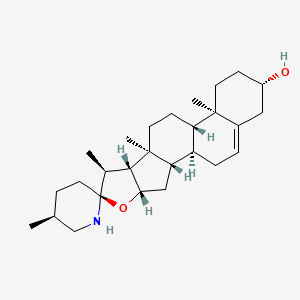

Structure

3D Structure

Properties

Molecular Formula |

C27H43NO2 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |

InChI |

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

KWVISVAMQJWJSZ-INULWVDGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |

Synonyms |

solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Tomatidenol Biosynthetic Pathway in Solanum lycopersicum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing specialized metabolites predominantly found in plants of the Solanaceae family, including the cultivated tomato (Solanum lycopersicum). These compounds play a crucial role in plant defense against a wide range of pathogens and herbivores. The biosynthesis of SGAs in tomato originates from cholesterol and proceeds through a complex series of enzymatic reactions to produce a variety of compounds, with α-tomatine being one of the most abundant in green tissues. A key intermediate in this pathway is tomatidenol, a spirosolane-type steroidal alkaloid. Understanding the intricate details of the tomatidenol biosynthetic pathway is of significant interest for crop improvement, as well as for the potential pharmacological applications of these bioactive molecules. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to tomatidenol, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Tomatidenol Biosynthetic Pathway

The biosynthesis of tomatidenol from cholesterol in Solanum lycopersicum is a multi-step process catalyzed by a series of enzymes, many of which are encoded by the GLYCOALKALOID METABOLISM (GAME) gene family. This pathway involves a series of hydroxylation, oxidation, and transamination reactions.

The initial precursor for SGA biosynthesis is cholesterol.[1] The pathway then proceeds through a series of modifications to the cholesterol backbone, primarily catalyzed by cytochrome P450 enzymes and 2-oxoglutarate-dependent dioxygenases, to form the steroidal aglycone, tomatidenol. Tomatidenol can then be further converted to tomatidine.[2]

Key Enzymes in the Tomatidenol Biosynthetic Pathway:

The following table summarizes the key enzymes and their functions in the conversion of cholesterol to tomatidenol.

| Enzyme Name | Gene Name(s) | Enzyme Class | Function in the Pathway |

| Cholesterol 22-hydroxylase | GAME7 | Cytochrome P450 (CYP72A) | Hydroxylation of cholesterol at the C-22 position. |

| 22-hydroxycholesterol (B121481) 26-hydroxylase | GAME8 | Cytochrome P450 (CYP72A) | Hydroxylation of 22-hydroxycholesterol at the C-26 position. |

| 22,26-dihydroxycholesterol 16α-hydroxylase | GAME11 | 2-oxoglutarate-dependent dioxygenase | Hydroxylation of 22,26-dihydroxycholesterol at the C-16 position. |

| 16α,22,26-trihydroxycholesterol oxidase | GAME6 | Cytochrome P450 (CYP72A) | Oxidation and E-ring closure to form a furostanol-type aglycone. |

| Furostanol aglycone oxidase | GAME4 | Cytochrome P450 (CYP88B) | Oxidation of the furostanol intermediate. |

| Transaminase | GAME12 | Aminotransferase | Transamination to introduce the nitrogen atom. |

| Dehydrogenase/Reductase | GAME25 | Short-chain dehydrogenase/reductase | Involved in the conversion of tomatidenol to tomatidine. |

| Steroid 5α-reductase | SlS5αR2 | 5α-reductase | Involved in the conversion of tomatidenol to tomatidine. |

This table is a compilation of information from multiple sources and represents the current understanding of the pathway. The exact order of all steps and the complete set of enzymes are still under investigation.

Quantitative Data

Quantitative analysis of the intermediates and end-products of the tomatidenol biosynthetic pathway is crucial for understanding its regulation and flux. The following tables summarize available quantitative data on metabolite concentrations and gene expression levels in Solanum lycopersicum.

Table 1: Concentration of Major Steroidal Glycoalkaloids in Different Tomato Tissues and Ripening Stages

| Compound | Tissue/Ripening Stage | Concentration (µg/g fresh weight) | Reference |

| α-Tomatine | Green Fruit | 1782.9 ± 7.2 | [3] |

| Esculeoside A | Red Fruit | 444.0 ± 3.2 | [3] |

| Dehydrotomatine | Green Mini-Tomatoes | 1498 | [4] |

| α-Tomatine | Green Mini-Tomatoes | 16285 | [4] |

| Dehydrotomatine | Flowers | 1023 | [4] |

| α-Tomatine | Flowers | 4825 | [4] |

| Dehydrotomatine | Calyxes | 370 | [4] |

| α-Tomatine | Calyxes | 3240 | [4] |

| Dehydrotomatine | Stems | 331 | [4] |

| α-Tomatine | Stems | 1878 | [4] |

| Dehydrotomatine | Leaves | 304 | [4] |

| α-Tomatine | Leaves | 2151 | [4] |

| Tomatidine | Red Ripe Fruit | 93.0 ± 6.8 (% recovery) | [5] |

| α-Tomatine | Red Ripe Fruit | 100.8 ± 13.1 (% recovery) | [5] |

Table 2: Expression Levels of GAME Genes in Different Tomato Tissues

| Gene | Flower | Leaf | Root | Stem | 17 DAP Fruit | 27 DAP Fruit | Mature Green Fruit | Breaker+5 Fruit |

| GAME1 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |

| GAME4 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |

| GAME7 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |

| GAME8 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |

| GAME11 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |

| GAME12 | 1009 TFs | 968 TFs | 942 TFs | 989 TFs | 935 TFs | 952 TFs | 955 TFs | 816 TFs |

| GAME17 | - | - | - | - | - | - | - | - |

| GAME18 | - | - | - | - | - | - | - | - |

| GAME25 | - | - | - | - | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the tomatidenol biosynthetic pathway.

1. Extraction and Quantification of Steroidal Glycoalkaloids by UHPLC-MS/MS

This protocol is adapted from a high-throughput method for the analysis of steroidal glycoalkaloids in tomato.[5]

a. Sample Preparation and Extraction:

-

Homogenize 50 mg of freeze-dried, ground tomato tissue with 1 mL of extraction solvent (80:20 methanol (B129727):water with 0.1% formic acid) in a 2 mL screw-cap tube containing a steel ball.

-

Agitate the samples in a bead beater for 3 minutes at 30 Hz.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and repeat the extraction of the pellet with another 1 mL of extraction solvent.

-

Combine the supernatants and centrifuge again at 14,000 rpm for 10 minutes to remove any remaining debris.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

b. UHPLC-MS/MS Analysis:

-

Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive ion mode, monitoring for the specific m/z transitions of the target steroidal glycoalkaloids (e.g., tomatidenol, tomatidine, α-tomatine).

2. Heterologous Expression and Purification of a Representative GAME Enzyme (e.g., a GST-tagged fusion protein)

This protocol is a general guideline based on methods used for expressing plant enzymes in E. coli.[7]

a. Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the target GAME gene from tomato cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into a suitable expression vector, such as pGEX, to create a GST-fusion construct.

-

Verify the sequence of the construct by DNA sequencing.

b. Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18°C) for an extended period (e.g., 14 hours) to enhance soluble protein production.

c. Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., PBS with protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Apply the supernatant to a Glutathione Sepharose 4B affinity column.

-

Wash the column extensively with wash buffer (e.g., PBS) to remove unbound proteins.

-

Elute the GST-tagged protein with an elution buffer containing reduced glutathione.

-

Analyze the purified protein by SDS-PAGE.

3. In Vitro Enzyme Assay for a Representative GAME Enzyme (Coupled Assay for α-Tomatine Modifying Enzymes)

This protocol is based on a coupled enzyme assay for the in vitro reconstruction of the Esculeoside A biosynthetic pathway from α-tomatine.[8]

a. Reaction Components:

-

Purified recombinant GAME enzymes (e.g., GAME31, GAME36, GAME40, GAME5)

-

Substrate: α-tomatine

-

Co-factors:

-

α-ketoglutarate

-

Ascorbate

-

FeSO₄

-

Acetyl-CoA

-

UDP-glucose

-

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

b. Assay Procedure:

-

Combine the purified enzymes, substrate, and co-factors in a microcentrifuge tube containing the reaction buffer.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile).

-

Analyze the reaction products by UHPLC-MS/MS to identify and quantify the newly formed compounds.

Visualizations

1. Tomatidenol Biosynthetic Pathway

Caption: The core biosynthetic pathway from cholesterol to tomatidenol.

2. Experimental Workflow for SGA Analysis

Caption: Workflow for steroidal glycoalkaloid extraction and analysis.

3. Regulatory Network of Tomatidenol Biosynthesis

Caption: Simplified regulatory network of steroidal glycoalkaloid biosynthesis.

References

- 1. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

- 6. Tissue specificity and differential expression of transcription factors in tomato provide hints of unique regulatory networks during fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A distal enhancer guides the negative selection of toxic glycoalkaloids during tomato domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A BAHD-type acyltransferase concludes the biosynthetic pathway of non-bitter glycoalkaloids in ripe tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Tomatidenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidenol, a spirosolane-type steroidal alkaloid, is a pivotal intermediate in the biosynthesis of steroidal glycoalkaloids in plants of the Solanaceae family, notably in tomatoes (Solanum lycopersicum). Its unique heterocyclic structure and its role as a precursor to bioactive compounds make it a subject of significant interest in natural product chemistry, plant biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the molecular structure of Tomatidenol, detailing its chemical properties, stereochemistry, and the experimental protocols utilized for its structural elucidation. Furthermore, this document outlines its biosynthetic pathway and presents key analytical data in a structured format to facilitate further research and development.

Molecular Structure and Chemical Identity

Tomatidenol is a C27 steroidal alkaloid characterized by a spiroketal structure, which includes a fused oxa- and aza-heterocyclic ring system. It is the aglycone of the glycoalkaloid dehydrotomatine (B3028086).[1] The molecular structure of Tomatidenol is fundamentally a cholestane (B1235564) skeleton that has undergone significant modification to form the characteristic spirosolane (B1244043) framework.

Chemical and Physical Properties

The fundamental properties of Tomatidenol are summarized in the table below, providing a quick reference for its key identifiers and physicochemical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₃NO₂ | [2][3][4] |

| Molecular Weight | 413.6 g/mol | [2][4] |

| IUPAC Name | (1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-piperidine]-16-ol | [2] |

| CAS Number | 546-40-7 | [2][4] |

| Canonical SMILES | C[C@H]1CC[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC--INVALID-LINK--O)C)C">C@HC)NC1 | [2] |

| InChIKey | KWVISVAMQJWJSZ-INULWVDGSA-N | [3] |

| Synonyms | Dehydrotomatidine, Tomatid-5-en-3β-ol | [2] |

| Melting Point | 206 °C | [4] |

| Boiling Point | 537.9 °C at 760 mmHg | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Stereochemistry

Tomatidenol possesses a complex and rigid three-dimensional structure with multiple stereocenters. The stereochemistry is crucial for its biological activity and its interactions with enzymes in the biosynthetic pathway. The absolute configuration of these chiral centers has been determined through extensive spectroscopic analysis and chemical synthesis.[5] The IUPAC name reflects the specific spatial arrangement of the atoms, which is essential for accurate representation and for understanding its structure-activity relationships.[2]

Experimental Protocols for Structural Elucidation

The determination of Tomatidenol's molecular structure relies on a combination of chromatographic separation and advanced spectroscopic techniques.

Isolation and Purification

Tomatidenol is typically isolated from plant material, such as green tomatoes or tomato leaves, where it is present as its glycoside, dehydrotomatine.[6] A general workflow for its extraction and purification is as follows:

A high-throughput extraction method involves the homogenization of frozen plant tissue in a methanolic solvent system, followed by centrifugation and filtration.[4] For the isolation of the aglycone Tomatidenol, the crude extract containing dehydrotomatine undergoes acid hydrolysis to cleave the sugar moiety. The resulting mixture of aglycones is then subjected to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for purification.[7]

Spectroscopic Analysis

Table 2: Representative NMR Chemical Shift Ranges for Tomatidenol

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-3 | 3.5 - 4.5 (m) | 70 - 75 |

| C-5 | - | 140 - 145 |

| C-6 | 5.3 - 5.5 (m) | 120 - 125 |

| C-16 | 4.2 - 4.5 (m) | 80 - 85 |

| C-18 (CH₃) | 0.7 - 0.9 (s) | 15 - 20 |

| C-19 (CH₃) | 1.0 - 1.2 (s) | 18 - 23 |

| C-21 (CH₃) | 0.9 - 1.1 (d) | 15 - 20 |

| C-22 | - | 98 - 102 |

| C-26 | 2.5 - 2.8 (m), 3.3 - 3.6 (m) | 48 - 52 |

| C-27 (CH₃) | 0.8 - 1.0 (d) | 18 - 22 |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. m = multiplet, s = singlet, d = doublet.

Experimental Protocol for 2D NMR Analysis:

A comprehensive 2D NMR analysis is essential for unambiguous signal assignment. The following experiments are typically performed:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

Mass spectrometry provides information about the molecular weight and elemental composition of Tomatidenol, and tandem mass spectrometry (MS/MS) reveals its fragmentation patterns, which are characteristic of its structure.[6]

Experimental Protocol for UHPLC-MS/MS Analysis:

-

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate Tomatidenol from other components. A typical setup involves a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[4]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[4]

-

Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.[3]

-

Tandem MS (MS/MS): The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Table 3: Characteristic Mass Spectrometry Fragments of Tomatidenol

| m/z (Da) | Proposed Fragment Structure/Loss |

| 414.34 | [M+H]⁺ (Protonated molecule) |

| 396.33 | [M+H - H₂O]⁺ (Loss of water from the hydroxyl group) |

| 273.22 | Cleavage of the E and F rings |

| 255.21 | Further fragmentation of the steroidal backbone |

Biosynthesis of Tomatidenol

Tomatidenol is synthesized from cholesterol through a multi-step enzymatic pathway.[6] This pathway involves a series of hydroxylation, oxidation, and cyclization reactions catalyzed primarily by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases.[6]

The biosynthesis begins with cholesterol and proceeds through several hydroxylated intermediates.[6] A key step is the formation of a furostanol-type intermediate, which is then converted to Tomatidenol through the action of an aminotransferase that introduces the nitrogen atom.[6] Tomatidenol can then be further metabolized. For instance, it can be reduced by steroid 5α-reductase to form tomatidine, its saturated analogue.[6] Alternatively, it can be glycosylated by glycosyltransferases to form dehydrotomatine.[6]

Conclusion

The molecular structure of Tomatidenol, with its intricate spirosolane framework, has been unequivocally established through a combination of sophisticated analytical techniques. This in-depth guide has provided a detailed overview of its chemical identity, stereochemistry, and the experimental methodologies employed for its characterization. The elucidation of its biosynthetic pathway offers insights into the complex metabolic networks within the Solanaceae family. The structured presentation of quantitative data and experimental protocols herein serves as a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences, paving the way for further exploration of Tomatidenol's biological activities and potential applications.

References

- 1. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

- 2. Tomatidenol|Natural Product|RUO [benchchem.com]

- 3. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unibas.it [iris.unibas.it]

Unveiling Tomatidenol: A Technical Guide to its Natural Sources within the Solanaceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidenol, a spirosolane-type steroidal alkaloid, serves as a critical biosynthetic intermediate in the formation of prominent glycoalkaloids within the plant family Solanaceae.[1] Primarily recognized as the direct aglycone precursor to α-tomatine, a major defense compound in tomato (Solanum lycopersicum), the study of tomatidenol and its metabolic pathway is pivotal for understanding plant chemical defense mechanisms.[1] Beyond its role in plant physiology, tomatidenol is gaining interest in pharmacological research due to its structural similarity to tomatidine (B1681339), a compound with a range of documented bioactivities, including anti-inflammatory, antibiotic, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of tomatidenol in the Solanaceae family, presenting quantitative data, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathways.

Natural Sources and Quantitative Data

Tomatidenol is found in various tissues of Solanaceae plants, most notably in the tomato (Solanum lycopersicum). As a transient intermediate, direct quantification of tomatidenol is challenging and infrequently reported in the literature. Its concentration is often inferred from the levels of its more stable glycosylated form, dehydrotomatine (B3028086), or its reduced form, tomatidine. Dehydrotomatine is the direct glycoside of tomatidenol.

Steroidal glycoalkaloids (SGAs), including dehydrotomatine, are synthesized and accumulate in various parts of the tomato plant, including the leaves, stems, roots, flowers, calyxes, and fruits.[1] The concentration of these compounds varies significantly depending on the plant tissue, developmental stage, and cultivar.[2]

The following tables summarize the quantitative data for dehydrotomatine and tomatidine in various tissues of Solanum lycopersicum. While this data does not directly represent tomatidenol concentrations, it provides a strong indication of the tissues where tomatidenol biosynthesis is most active.

Table 1: Dehydrotomatine and α-Tomatine Content in Various Tissues of Mini-Tomato (Solanum lycopersicum)

| Plant Part | Dehydrotomatine (µg/g of fresh weight) | α-Tomatine (µg/g of fresh weight) |

| Green Tomatoes | 1498 | 16285 |

| Flowers | 1023 | 4825 |

| Calyxes | 370 | 3240 |

| Stems | 331 | 1878 |

| Leaves | 304 | 2151 |

Source: Adapted from Kozukue N, Han J-S, Lee K-R, Friedman M. Dehydrotomatine and alpha-tomatine (B8070251) content in tomato fruits and vegetative plant tissues. J Agric Food Chem. 2004 Apr 7;52(7):2079-83.[2]

Table 2: Tomatine and Tomatidine Content in Different Parts of Two Tomato Plant Cultivars (Solanum lycopersicum)

| Cultivar | Plant Part | Tomatine (mg/g of extract) | Tomatidine (mg/g of extract) |

| Pitenza | Leaves | 4.940 | 0.820 |

| Pitenza | Stems | Not Specified | Not Specified |

| Pitenza | Roots | Not Detected | Not Detected |

| Floradade | Leaves | 2.430 | 0.225 |

| Floradade | Stems | Not Specified | Not Specified |

| Floradade | Roots | Not Detected | Not Detected |

Source: Adapted from Taveira, M., V. F. Moreira, A. P. L. Moreira, and M. G. C. da Cunha. "Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant." Journal of Agricultural and Food Chemistry 62, no. 35 (2014): 8769-76.

Experimental Protocols

The analysis of tomatidenol and related steroidal alkaloids typically involves extraction from plant material followed by chromatographic separation and detection. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for this purpose.[1][3]

Protocol 1: Extraction and Quantification of Tomatidenol and Related Steroidal Glycoalkaloids using UPLC-MS/MS

This protocol is a generalized procedure based on methodologies described in the literature for the analysis of tomato steroidal glycoalkaloids.[3][4]

1. Sample Preparation and Extraction:

-

Freeze-dry plant tissue (leaves, stems, or fruit) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol (B129727) containing an appropriate internal standard (e.g., solanidine).

-

Homogenize the sample using a bead beater for 5 minutes at a high speed.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction step with the pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. UPLC-MS/MS Analysis:

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over a run time of approximately 10-15 minutes to separate the compounds of interest.

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for tomatidenol ([M+H]+ at m/z 414.5) and other target analytes should be optimized.[1]

3. Quantification:

-

Construct a calibration curve using a certified reference standard of tomatidenol.

-

Quantify the amount of tomatidenol in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

Biosynthetic and Signaling Pathways

The biosynthesis of tomatidenol in Solanaceae begins with cholesterol and involves a series of enzymatic reactions catalyzed by enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) genes.[5] This pathway is tightly regulated by various transcription factors, which in turn are influenced by developmental cues and environmental signals like light.

Key Steps in Tomatidenol Biosynthesis:

-

Cholesterol as a Precursor: The pathway initiates with the sterol cholesterol.

-

Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions are catalyzed by cytochrome P450s (encoded by genes like GAME6, GAME7, and GAME8) and a dioxygenase (encoded by GAME11).

-

Transamination: A transaminase (encoded by GAME12) introduces a nitrogen atom into the steroidal skeleton.

-

Cyclization: The final steps involve cyclization to form the characteristic spirosolane (B1244043) structure of tomatidenol.

Regulation of the Pathway:

The expression of GAME genes is regulated by several transcription factors, including:

-

GAME9: An APETALA2/Ethylene Response Factor (AP2/ERF) that acts as a key regulator of SGA biosynthesis.[5]

-

SlHY5 and SlPIF3: Light-responsive transcription factors that modulate the expression of GAME genes, linking SGA biosynthesis to light signaling.

-

SlDOG1: A transcription factor that promotes the accumulation of SGAs by regulating the expression of GAME genes.[6]

Conclusion

Tomatidenol is a pivotal, yet transient, intermediate in the biosynthesis of steroidal glycoalkaloids in the Solanaceae family, with Solanum lycopersicum being the most well-characterized source. While direct quantitative data for tomatidenol is limited, its presence and metabolic activity can be inferred from the abundance of its derivatives, dehydrotomatine and tomatidine, which are found in significant quantities in the green, aerial parts of the tomato plant. The analytical methods outlined in this guide, particularly UPLC-MS/MS, provide a robust framework for the accurate quantification of these compounds. A deeper understanding of the biosynthetic and regulatory pathways of tomatidenol not only enhances our knowledge of plant secondary metabolism but also opens avenues for the metabolic engineering of Solanaceous crops and the potential discovery of novel bioactive compounds for pharmaceutical applications. Further research is warranted to explore the distribution of tomatidenol across a wider range of Solanaceae species and to fully elucidate its pharmacological potential.

References

- 1. Tomatidenol|Natural Product|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of solanidine- and tomatidine-type glycoalkaloid aglycons by gas Chromatography/Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Unsung Sentinel: A Technical Guide to the Biological Role of Tomatidenol in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate chemical arsenal (B13267) of the Solanaceae family, the steroidal glycoalkaloids (SGAs) stand as a primary line of defense against a myriad of biotic threats. While much of the scientific focus has been directed towards the abundant and potently bioactive α-tomatine, its direct precursor, tomatidenol, plays a critical, albeit less conspicuous, role in the plant's defense strategy. This technical guide provides an in-depth exploration of the biological function of tomatidenol, detailing its biosynthesis, regulation, and its pivotal position as a key intermediate in the production of defensive compounds. Although direct evidence of tomatidenol's own bioactivity is nascent, understanding its metabolic context is crucial for a comprehensive view of plant immunity and for the potential exploitation of this pathway in crop protection and drug development.

Biosynthesis of Tomatidenol: A Key Node in the Steroidal Glycoalkaloid Pathway

Tomatidenol is a spirosolane-type steroidal alkaloid derived from cholesterol. Its biosynthesis is a multi-step enzymatic cascade, with key reactions catalyzed by members of the GLYCOALKALOID METABOLISM (GAME) family of enzymes. The pathway begins with cholesterol and proceeds through a series of hydroxylations and other modifications to yield tomatidenol, which is then further metabolized to tomatidine (B1681339) and subsequently glycosylated to form α-tomatine.

The conversion of cholesterol to tomatidenol involves several key enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases and dioxygenases within the GAME family.[1] Specifically, the initial steps involve the hydroxylation of cholesterol at positions C-22 and C-26 by GAME7 and GAME8, respectively, followed by hydroxylation at C-16 by GAME11.[1] Subsequent steps leading to the formation of the spirosolane (B1244043) ring structure of tomatidenol are catalyzed by a suite of GAME enzymes, including GAME4 and GAME12.[2]

Regulation of Tomatidenol Biosynthesis

The production of tomatidenol is tightly regulated as part of the overall SGA biosynthetic pathway. This regulation occurs primarily at the transcriptional level and is influenced by developmental cues and environmental stresses, particularly herbivory and pathogen attack.

Transcriptional Regulation

A key transcriptional regulator of the SGA pathway is GAME9, an AP2/ERF-type transcription factor.[3][4] GAME9, in concert with other transcription factors such as MYC2, binds to the promoters of several GAME genes, thereby activating their expression and driving the biosynthesis of SGAs.[5] The expression of GAME9 itself is induced by jasmonic acid, linking the regulation of tomatidenol synthesis to the primary phytohormone signaling pathway for defense against herbivores.[6][7]

Phytohormonal Control

Jasmonic acid (JA) is a central signaling molecule in plant defense. Upon wounding or herbivore attack, JA levels rise, leading to the induction of a wide array of defense-related genes, including those in the SGA pathway.[7] Exogenous application of JA has been shown to increase the expression of GAME genes and the accumulation of α-tomatine, implying a concurrent increase in the synthesis of its precursor, tomatidenol.[8] The interplay between JA and other phytohormones, such as gibberellins (B7789140) and ethylene (B1197577), allows the plant to fine-tune its defense responses, balancing growth and defense needs.[1]

Biological Role in Plant Defense

While α-tomatine is the primary defensive SGA, the role of tomatidenol is multifaceted, encompassing its function as an essential precursor and the consequences of its accumulation.

Precursor to α-Tomatine

The principal role of tomatidenol in plant defense is to serve as the direct aglycone precursor to α-tomatine.[6] The subsequent glycosylation of tomatidine, derived from tomatidenol, is crucial for the bioactivity of the final compound. The sugar moiety of α-tomatine is critical for its ability to disrupt fungal membranes by complexing with sterols.

Phytotoxicity of Aglycone Accumulation

The conversion of tomatidenol and tomatidine to their glycosylated forms is not only essential for their defensive function but also to prevent autotoxicity. Studies involving the silencing of the GAME1 gene, which encodes a glycosyltransferase, have demonstrated that the accumulation of tomatidenol and tomatidine leads to severe growth retardation and developmental defects in tomato plants.[9] This suggests that while the plant requires these aglycones for defense, their accumulation in an unglycosylated state is detrimental.

Table 1: Effects of GAME1 Silencing on Steroidal Alkaloid Levels and Plant Phenotype

| Plant Line | α-Tomatine Level | Tomatidenol/Tomatidine Level | Phenotype | Reference |

| Wild Type | Normal | Low | Normal Growth | [9] |

| GAME1-silenced | ~50% reduction | Large increase | Growth retardation, severe morphological defects | [9] |

Quantitative Data

Direct quantitative data for tomatidenol is scarce in the literature, as most studies focus on the more abundant α-tomatine. However, some studies provide insights into its relative abundance.

Table 2: Relative Abundance of Tomatidenol and Related Compounds in Tomato

| Compound | Tissue | Condition | Relative Level | Reference |

| Tomatidenol & Tomatidine | Leaves | GAME1-silenced | Significantly increased | [9] |

| Tomatidenol & Tomatidine | Fruit | ge1 mutant | Significantly increased | [5] |

| Dehydrotomatine (from Tomatidenol) | Green Fruit | Wild Type | 42 to 1498 µg/g fresh weight | [10] |

| α-Tomatine (from Tomatidine) | Green Fruit | Wild Type | 521 to 16,285 µg/g fresh weight | [10] |

Experimental Protocols

Extraction of Steroidal Glycoalkaloids (including Tomatidenol)

This protocol is adapted from high-throughput methods for tSGA extraction and can be optimized for tomatidenol.[2][11]

-

Sample Preparation: Freeze-dry plant tissue (leaves or fruit) and grind to a fine powder using a Geno/Grinder or similar homogenizer.

-

Extraction: To 20 mg of powdered tissue, add 1 mL of 80% methanol (B129727) containing internal standards (e.g., solanidine). Homogenize for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4,000 x g for 5 minutes.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE filter.

-

Dilution: Dilute the filtered extract with an equal volume of water prior to LC-MS analysis.

Quantification by UHPLC-MS/MS

This method is based on established protocols for tSGA analysis and can be adapted for tomatidenol.[2][12]

-

Chromatographic System: Waters Acquity UHPLC H-Class System or equivalent.

-

Column: Waters C18 Acquity bridged ethylene hybrid (BEH) 2.1 × 100 mm, 1.7 µm particle size.

-

Mobile Phase A: Water + 0.1% (v/v) formic acid.

-

Mobile Phase B: Acetonitrile + 0.1% (v/v) formic acid.

-

Gradient: A linear gradient from 5% to 95% B over approximately 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for tomatidenol would need to be determined using a pure standard. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion.

Conclusion and Future Perspectives

Tomatidenol occupies a crucial biosynthetic nexus in the production of defensive steroidal glycoalkaloids in tomato and other Solanaceous species. While its direct role as a defensive compound is not yet well-established, its importance as a precursor to the highly active α-tomatine is undeniable. The phytotoxicity observed upon the accumulation of tomatidenol and its isomer tomatidine underscores the critical role of glycosylation in detoxifying these intermediates for the plant itself.

Future research should focus on several key areas:

-

Direct Bioactivity Testing: In vitro and in vivo assays using purified tomatidenol are necessary to determine its intrinsic antifungal, antibacterial, and insecticidal properties.

-

Quantitative Profiling: The development of specific and sensitive analytical methods for tomatidenol will enable detailed studies of its accumulation in different tissues and in response to various stressors.

-

Enzymatic Characterization: Further elucidation of the enzymes responsible for the conversion of cholesterol to tomatidenol will provide targets for metabolic engineering to enhance plant defense.

A deeper understanding of the regulation and function of tomatidenol will not only enhance our knowledge of plant chemical ecology but also open new avenues for the development of more resilient crops and novel bioactive compounds for pharmaceutical applications.

References

- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20190367940A1 - Glycoalkaloid metabolism enyzymes (games) and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Tomato Sterol 22-desaturase Gene CYP710A11: Its Roles in Meloidogyne incognita Infection and Plant Stigmasterol Alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of impaired steryl ester biosynthesis on tomato growth and developmental processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Toxicity of tomatine and tomatidine on weeds, crops and phytopathogenetic fungi | Semantic Scholar [semanticscholar.org]

- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Tomatidenol: A Pivotal Precursor in the Biosynthesis of Tomato Glycoalkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidenol, a spirosolane-type steroidal alkaloid, serves as a critical biosynthetic intermediate in the formation of steroidal glycoalkaloids (SGAs) within plants of the Solanaceae family, most notably the tomato (Solanum lycopersicum)[1]. These cholesterol-derived specialized metabolites are integral to the plant's defense mechanisms against a wide array of pathogens and herbivores[1][2][3]. The primary SGAs in tomato are α-tomatine and its unsaturated precursor, dehydrotomatine, both of which are glycosylated forms of their respective aglycones, tomatidine (B1681339) and tomatidenol[4][5][6]. While high concentrations of these compounds in unripe fruit contribute to bitterness and can be anti-nutritional to humans, the metabolic shift during ripening to non-bitter forms like esculeoside A enhances palatability[7][8]. Understanding the biosynthetic pathway, from cholesterol through tomatidenol to the final glycoalkaloids, is crucial for developing strategies to modulate their levels, thereby potentially enhancing crop resistance, improving nutritional quality, and exploring their pharmacological potential[1]. This guide provides a detailed overview of the biosynthesis of tomatidenol and its subsequent conversion to major tomato glycoalkaloids, supported by quantitative data, experimental protocols, and pathway visualizations.

Biosynthesis of Tomatidenol from Cholesterol

The journey from cholesterol to tomatidenol involves a multi-step enzymatic cascade, primarily catalyzed by a series of enzymes known as GLYCOALKALOID METABOLISM (GAME) enzymes. This pathway is a testament to the intricate metabolic engineering within the plant cell to produce complex defensive compounds[9].

The biosynthetic pathway initiates with cholesterol and proceeds through a series of hydroxylation, oxidation, transamination, and cyclization reactions to form the tomatidenol aglycone[3][9]. The key enzymes involved in this transformation are:

-

GAME7 (CYP72A monooxygenase): Catalyzes the hydroxylation of cholesterol at the C-22 position[9].

-

GAME8 (CYP72A monooxygenase): Further hydroxylates the intermediate at the C-26 position[9].

-

GAME11 (2-oxoglutarate-dependent dioxygenase): Introduces a hydroxyl group at the C-16α position[9].

-

GAME6 (CYP72A monooxygenase): Mediates oxidation and the closure of the E-ring to form a furostanol-type aglycone[9].

-

GAME4 (CYP88 family oxidase): Oxidizes the furostanol intermediate to produce a 26-aldehyde furostanol[9].

-

GAME12 (Transaminase): Catalyzes the transamination to form a 26-amino furostanol[9].

The final steps involve dehydration and the formation of the F-ring, which results in the production of tomatidenol[9].

Figure 1: Biosynthetic pathway from cholesterol to tomatidenol.

Conversion of Tomatidenol to Major Glycoalkaloids

Tomatidenol serves as the direct aglycone precursor to dehydrotomatine[1][4]. This conversion is achieved through glycosylation, where a tetrasaccharide chain, lycotetraose, is attached to the C-3β hydroxyl group of the tomatidenol molecule[1][4]. Dehydrotomatine can then be reduced to form α-tomatine, which has a saturated bond between carbons 5 and 6[4].

The glycosylation process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which sequentially add sugar moieties to the aglycone[1][3]. The key GAME enzymes identified in this part of the pathway in tomato are:

-

GAME1 (Galactosyltransferase): Attaches the first galactose unit to the tomatidine/tomatidenol aglycone[1][2].

-

GAME17, GAME18, and GAME2 (Glycosyltransferases): Sequentially add the remaining glucose, xylose, and another glucose molecule to complete the lycotetraose chain, forming the final glycoalkaloids[1][3].

References

- 1. Tomatidenol|Natural Product|RUO [benchchem.com]

- 2. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20190367940A1 - Glycoalkaloid metabolism enyzymes (games) and uses thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glycoalkaloids of Plants in the Family Solanaceae (Nightshade) as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Removal of toxic steroidal glycoalkaloids and bitterness in tomato is controlled by a complex epigenetic and genetic network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of Tomatidenol

An In-depth Technical Guide on the Core Physical and Chemical Properties of Tomatidenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tomatidenol, a steroidal alkaloid found in tomatoes (Solanum lycopersicum). As a key biosynthetic intermediate of α-tomatine, tomatidenol is of significant interest for its potential pharmacological activities, which are often considered in conjunction with its close structural analog, tomatidine (B1681339).[1] This document summarizes key quantitative data, details experimental protocols for its extraction and analysis, and visualizes its interaction with critical cellular signaling pathways.

Core Physical and Chemical Properties

Tomatidenol, also known as dehydrotomatidine, is a spirosolane-type steroidal alkaloid.[1][2] Quantitative data for some of its physical properties are not extensively reported in the literature. However, data for its saturated analog, tomatidine, provides valuable comparative information.

Table 1: Physical and Chemical Properties of Tomatidenol and Tomatidine

| Property | Tomatidenol | Tomatidine |

| Molecular Formula | C₂₇H₄₃NO₂ | C₂₇H₄₅NO₂ |

| Molecular Weight | 413.6 g/mol [2][3] | 415.7 g/mol |

| Melting Point | Not explicitly reported | 202-206 °C[4], 210.50 °C |

| Boiling Point | Not explicitly reported | 527.20 °C (estimated)[3] |

| Solubility | Not explicitly reported | Water: 0.03095 mg/L @ 25 °C (estimated)[3], DMSO: 2.86 mg/mL (with ultrasonic)[5] |

| InChI Key | KWVISVAMQJWJSZ-INULWVDGSA-N[2] | XYNPYHXGMWJBLV-VXPJTDKGSA-N |

| CAS Number | 546-40-7[2] | 77-59-8[4][6] |

Experimental Protocols

Extraction and Purification of Tomatidenol from Tomato Plant Material

This protocol is a synthesized methodology based on established procedures for the extraction of steroidal glycoalkaloids and their aglycones from tomato tissues.

Objective: To extract and purify tomatidenol from green tomato fruit or leaves.

Materials:

-

Green tomato fruit or leaves

-

Liquid nitrogen

-

Methanol (B129727) (60-80%)[7]

-

Diatomaceous earth and activated carbon (10:2.5 w/w ratio)[7]

-

Hydrochloric acid (HCl)

-

Weakly acidic cation-exchange resin or macroporous resin[7]

-

Deionized water

-

Rotary evaporator

-

Centrifuge

-

Chromatography column

Procedure:

-

Sample Preparation:

-

Harvest fresh, unripe green tomato fruits or leaves.

-

Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.[8]

-

-

Extraction:

-

Decolorization and Concentration:

-

To the filtered extract, add a mixture of diatomaceous earth and activated carbon (1-2% of the extract volume) to remove pigments and other impurities.[7]

-

Stir the mixture for a designated period and then filter to obtain a clear extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol.[7]

-

-

Acid-Base Precipitation and Purification:

-

Acidify the concentrated aqueous extract with HCl to a pH of 3-5.[7]

-

Pass the acidified extract through a prepared column packed with a weakly acidic cation-exchange resin or a macroporous resin.[7]

-

Wash the resin column with deionized water until the eluate is neutral.[7]

-

Elute the bound alkaloids from the resin using a 30-70% methanol solution adjusted to pH 8-9 with ammonium hydroxide.[7]

-

-

Final Purification and Crystallization:

-

Concentrate the eluate under reduced pressure.

-

Perform a liquid-liquid extraction of the concentrated eluate with chloroform (2-3 times).[7]

-

Combine the chloroform fractions and concentrate to a small volume.

-

Refrigerate the concentrated chloroform solution to induce crystallization of tomatidenol.[7]

-

Collect the crystals by filtration and dry under vacuum.

-

Caption: Figure 1. General workflow for the extraction and purification of Tomatidenol.

High-Performance Liquid Chromatography (HPLC) Analysis of Tomatidenol

This protocol is based on methods developed for the analysis of tomato glycoalkaloids and their aglycones.[9][10]

Objective: To identify and quantify tomatidenol in a purified extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or a mass spectrometry (MS) detector.

-

Column: Inertsil NH₂ column (5 µm, 4.0 × 250 mm) or a C18 column.[9]

-

Mobile Phase:

-

For NH₂ column: Acetonitrile (B52724) and 20 mM KH₂PO₄ (23:77, v/v).[9]

-

For C18 column: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]

-

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Detection:

-

UV: 208 nm.[9]

-

MS (if available): Electrospray ionization in positive mode (ESI+).

-

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure tomatidenol in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions to create a calibration curve.

-

-

Sample Preparation:

-

Dissolve the purified tomatidenol extract in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the standard solutions and the sample solution.

-

Record the chromatograms and identify the tomatidenol peak by comparing its retention time with that of the standard.

-

Quantify the amount of tomatidenol in the sample by using the calibration curve generated from the standard solutions.

-

Signaling Pathways

The biological activities of tomatidenol are often inferred from studies on its glycoside, α-tomatine, and its saturated analog, tomatidine. These compounds have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

α-Tomatine has been demonstrated to suppress the activation of the NF-κB pathway, a key regulator of inflammation.[11] The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Figure 2. Proposed inhibition of the NF-κB pathway by Tomatidenol/α-tomatine.

Inhibition of the MAPK Signaling Pathway

Studies have also indicated that α-tomatine can attenuate the mitogen-activated protein kinase (MAPK) signaling pathway.[11] Specifically, it has been shown to reduce the phosphorylation of ERK and p38 kinases, which are critical mediators of the inflammatory response.[11]

Caption: Figure 3. Proposed inhibition of the MAPK pathway by Tomatidenol/α-tomatine.

Conclusion

Tomatidenol represents a promising natural product with potential applications in drug development, particularly in the context of anti-inflammatory therapies. This guide provides a foundational understanding of its core properties and the methodologies for its study. Further research is warranted to fully elucidate the specific quantitative properties of tomatidenol and to confirm its direct interactions with cellular signaling pathways. The provided protocols and diagrams serve as a valuable resource for researchers in this field.

References

- 1. Tomatidenol|Natural Product|RUO [benchchem.com]

- 2. Tomatidenol | C27H43NO2 | CID 12442871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tomatidine, 77-59-8 [thegoodscentscompany.com]

- 4. Tomatidine [drugfuture.com]

- 5. Tomatidine | CAS:77-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Tomatidine - Wikipedia [en.wikipedia.org]

- 7. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]

- 8. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

- 11. Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo [medsci.org]

Tomatidenol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tomatidenol, a steroidal alkaloid of significant interest in various scientific fields. This document outlines its chemical identifiers, biosynthetic pathway, and its relationship with the structurally similar compound, tomatidine.

Core Chemical Identifiers

A precise understanding of a compound's chemical identity is fundamental for research and development. The following table summarizes the key chemical identifiers for Tomatidenol.

| Identifier | Value | Source |

| CAS Number | 546-40-7 | [1][2] |

| Molecular Formula | C27H43NO2 | [1][2][3][4] |

| Molecular Weight | 413.6 g/mol | [1][3][5] |

| IUPAC Name | (1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | [1][3] |

| InChI Key | KWVISVAMQJWJSZ-INULWVDGSA-N | [1][3][4] |

| Canonical SMILES | C[C@H]1CC[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC--INVALID-LINK--O)C)C">C@HC)NC1 | [1][3] |

| Synonyms | dehydrotomatidine, Soladulcamaridine | [1] |

Biosynthetic Pathway of Tomatidenol

Tomatidenol is a key intermediate in the biosynthesis of steroidal glycoalkaloids in plants, particularly within the Solanaceae family. Its synthesis originates from cholesterol and involves a series of enzymatic transformations.

References

Stereoisomers of Tomatidenol: A Technical Guide on Their Synthesis, Separation, and Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide provides a comprehensive overview of tomatidenol, a spirosolane-type steroidal alkaloid, and its stereoisomers. It covers their biosynthetic origins, chemical synthesis, and separation methodologies. A significant focus is placed on their biological importance, particularly in the context of cellular signaling pathways and potential therapeutic applications. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Introduction to Tomatidenol and its Stereoisomerism

Tomatidenol is a key steroidal alkaloid primarily found in plants of the Solanaceae family, most notably in tomatoes (Solanum lycopersicum).[1] It serves as the direct aglycone precursor to the glycoalkaloid α-tomatine, a major defensive compound in tomato plants.[1][2] The biosynthesis of tomatidenol begins with cholesterol and proceeds through a series of enzymatic reactions.[1][2]

Structurally, tomatidenol is a complex molecule with multiple stereocenters, giving rise to the possibility of several stereoisomers.[3][4] Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[5] The specific stereochemistry of these molecules is critical as it dictates their biological activity and interaction with molecular targets. The naturally occurring form is (-)-tomatidenol.[3] The study of tomatidenol's stereoisomers is not only crucial for understanding plant biochemistry but also holds potential for the discovery of novel therapeutic agents, as different stereoisomers can exhibit varied pharmacological profiles.[1][5] The distribution of tomatidenol and its stereoisomers can also serve as a chemotaxonomic marker for understanding evolutionary relationships among plant species.[1]

Biosynthesis and Chemical Synthesis of Tomatidenol

Biosynthetic Pathway

Tomatidenol is an intermediate in the biosynthesis of α-tomatine in tomatoes. The pathway starts from cholesterol and involves a series of hydroxylation, oxidation, and transamination reactions.[6] Following dehydration and the formation of the F-ring, tomatidenol is generated. It can then be converted to tomatidine (B1681339) through the action of enzymes like short-chain dehydrogenase/reductase (GAME25) and steroid 5α-reductase (SlS5αR2).[1][2]

Asymmetric Synthesis

The asymmetric synthesis of (-)-tomatidenol has been successfully achieved, notably from (-)-diosgenin.[3] One reported method involves a 13-step linear reaction sequence.[1][3] These synthetic routes allow for precise control over the stereochemistry, enabling the production of specific stereoisomers for biological evaluation. The strategy often involves the controlled establishment of the functionalized 1-oxa-6-azaspiro[4.5]decane core with its five stereocenters.[3]

Significance and Biological Activity

While research on specific tomatidenol stereoisomers is still emerging, the biological activities of its close structural analog, tomatidine, and the parent glycoalkaloid, α-tomatine, provide significant insights into its potential pharmacological relevance.[1] Tomatidine has been noted for a range of bioactivities, including anti-inflammatory, antibiotic, antiviral, and neuroprotective effects.[1][7]

Modulation of Cellular Signaling Pathways

Tomatidenol and related steroidal alkaloids are known to interact with and modulate key cellular signaling pathways implicated in various diseases.

-

Hedgehog Signaling Pathway: Several dietary alkaloids with structures similar to steroidal alkaloids have been shown to inhibit the Hedgehog (Hh) signaling pathway, albeit with lower potency than known inhibitors like cyclopamine.[8] The Hh pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[8][9] The oncoprotein Smoothened (Smo), a G protein-coupled receptor, is a key transducer in this pathway and a major drug target.[10][11] Sterols, such as cholesterol and certain oxysterols, are known to bind to Smoothened's extracellular cysteine-rich domain (CRD) and its seven-transmembrane (7-TM) domain to activate it.[12][13][14] Given the steroidal nature of tomatidenol, it is a plausible candidate for modulation of Smo activity.

-

Other Pathways: Research has linked tomatidine and α-tomatine to the modulation of other critical pathways, including NF-κB, ERK, and p53, which are involved in inflammation, cell proliferation, and cancer.[1][15][16]

Anticancer and Other Potential Therapeutic Effects

The parent glycoalkaloid, α-tomatine, has demonstrated anticarcinogenic effects.[15] Tomatidine has been studied for its potential to ameliorate obesity and nonalcoholic fatty liver disease in mice.[7] Given these activities, tomatidenol stereoisomers represent a promising area for drug discovery, particularly in oncology and metabolic diseases.

Quantitative Data on Tomatidenol Stereoisomers

Currently, there is a paucity of publicly available quantitative data comparing the biological activities of different tomatidenol stereoisomers. Research in this area is necessary to establish clear structure-activity relationships (SAR). A systematic evaluation would typically involve synthesizing or isolating individual stereoisomers and testing their effects in relevant bioassays. The data should be presented in a structured format for clear comparison.

Table 1: Hypothetical Quantitative Data for Tomatidenol Stereoisomers

| Stereoisomer | Hedgehog Pathway Inhibition (IC₅₀, µM) | NF-κB Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) (Cancer Cell Line) | Cytotoxicity (CC₅₀, µM) (Normal Cell Line) |

|---|---|---|---|---|

| (-)-Tomatidenol | Data Needed | Data Needed | Data Needed | Data Needed |

| (+)-Tomatidenol | Data Needed | Data Needed | Data Needed | Data Needed |

| Other Diastereomers | Data Needed | Data Needed | Data Needed | Data Needed |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

Separation of Tomatidenol Stereoisomers

The separation of steroidal alkaloid diastereomers is typically achieved using chromatographic techniques.[17] High-performance liquid chromatography (HPLC) is a powerful tool for this purpose.

Protocol: HPLC Separation of Diastereomers

-

Column Selection: A normal-phase silica (B1680970) gel column is often suitable for separating diastereomers, as they have different physical properties.[17][18]

-

Mobile Phase: A solvent system of hexane (B92381) and isopropanol, or a similar non-polar/polar mixture, is commonly used. The exact ratio must be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve the mixture of tomatidenol stereoisomers in a suitable solvent (e.g., the mobile phase) to a known concentration.

-

Chromatography:

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution profile using a suitable detector (e.g., UV or mass spectrometry).

-

Collect the fractions corresponding to each separated peak.

-

-

Analysis: Confirm the purity and identity of the separated isomers using analytical techniques such as mass spectrometry and NMR spectroscopy.[19][20]

For separating enantiomers, a chiral stationary phase (chiral HPLC) or derivatization with a chiral agent to form diastereomers prior to separation on a standard column is required.[17][18]

Hedgehog Signaling GLI-Luciferase Reporter Assay

This cell-based assay is used to quantitatively measure the activity of the Hedgehog pathway and to screen for potential inhibitors.[21][22] It utilizes a cell line (e.g., NIH/3T3) engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.[22][23] A decrease in luciferase activity in the presence of a test compound indicates inhibition of the pathway.

Protocol: GLI-Luciferase Reporter Assay

-

Cell Culture and Seeding:

-

Culture NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) in DMEM with 10% FBS.[22]

-

Seed cells into a 96-well white, clear-bottom plate at a density that will ensure confluency at the time of treatment (e.g., 25,000 cells/well).[21]

-

Incubate for 16-20 hours at 37°C with 5% CO₂.[21]

-

-

Compound Treatment:

-

Pathway Activation:

-

Luciferase Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percent inhibition for each compound concentration relative to the agonist-stimulated control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Conclusion and Future Directions

Tomatidenol and its stereoisomers represent a compelling class of natural products for further investigation. While their roles in plant defense are established, their potential as modulators of critical human disease pathways, such as the Hedgehog signaling pathway, is an exciting and underexplored frontier. The primary challenge lies in the synthesis and separation of individual stereoisomers to enable rigorous biological evaluation. Future research should focus on:

-

Stereoselective Synthesis: Developing efficient synthetic routes to access all possible stereoisomers of tomatidenol.

-

Quantitative Biological Screening: Systematically testing each isomer in a panel of bioassays to establish comprehensive structure-activity relationships.

-

Target Identification: Elucidating the precise molecular targets (e.g., Smoothened, IKK, etc.) and binding modes for the most active stereoisomers.

This technical guide provides the foundational knowledge and methodological framework necessary to advance the study of tomatidenol stereoisomers from plant-derived curiosities to potential next-generation therapeutic agents.

References

- 1. Tomatidenol|Natural Product|RUO [benchchem.com]

- 2. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of (−)-solanidine and (−)-tomatidenol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tomatidenol | C27H43NO2 | CID 12442871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of several dietary alkaloids as weak inhibitors of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 10. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 11. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sterols in an intramolecular channel of Smoothened mediate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patched 1 regulates Smoothened by controlling sterol binding to its extracellular cysteine-rich domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

- 20. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. en.bio-protocol.org [en.bio-protocol.org]

Dehydrotomatine: A Technical Guide to its Role as a Glycoside of Tomatidenol

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrotomatine (B3028086), a naturally occurring steroidal glycoalkaloid in tomatoes (Solanum lycopersicum), is the glycosidic form of the aglycone tomatidenol. As a precursor to the more abundant α-tomatine, dehydrotomatine and its aglycone are pivotal in the biosynthesis of tomato glycoalkaloids. This technical guide provides a comprehensive overview of dehydrotomatine, focusing on its relationship with tomatidenol, its biosynthetic pathway, methods for its extraction and isolation, and a summary of its biological activity. Quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes.

Introduction: The Chemical Relationship

Dehydrotomatine is a complex glycoside molecule.[1] Its structure consists of a steroidal aglycone, tomatidenol, to which a tetrasaccharide chain, known as lycotetraose, is attached.[2] Tomatidenol is the direct precursor to tomatidine (B1681339), the aglycone of α-tomatine. The key structural difference between dehydrotomatine and α-tomatine lies in the aglycone: dehydrotomatine's aglycone, tomatidenol (also referred to as dehydrotomatidine), possesses a double bond between carbons 5 and 6, which is absent in the saturated aglycone of α-tomatine, tomatidine.[3] This seemingly minor difference in saturation has significant implications for the biological activity of these closely related compounds.

Biosynthesis of Dehydrotomatine

The biosynthesis of dehydrotomatine is an integral part of the steroidal glycoalkaloid (SGA) pathway in tomatoes, originating from cholesterol.[4] A series of enzymatic reactions, catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes, converts cholesterol into the first steroidal alkaloid aglycone, dehydrotomatidine (tomatidenol).[1][4] This aglycone then undergoes glycosylation, where the lycotetraose side chain is attached, to form dehydrotomatine.[4] Dehydrotomatine can then be further converted to α-tomatine.[4]

Quantitative Analysis of Biological Activity

While many glycoalkaloids exhibit significant biological activities, studies on purified dehydrotomatine and its aglycone, tomatidenol, have shown limited to no cytotoxicity against a range of human cancer cell lines. This is in stark contrast to α-tomatine, which demonstrates potent inhibitory effects.

Table 1: Comparative Cytotoxicity of Tomato Glycoalkaloids and Aglycones

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Dehydrotomatine | MCF-7 (Breast Cancer) | MTT | > Concentration Tested | |

| HT-29 (Colon Cancer) | MTT | > Concentration Tested | ||

| AGS (Gastric Cancer) | MTT | > Concentration Tested | ||

| HepG2 (Liver Cancer) | MTT | > Concentration Tested | ||

| Tomatidenol | MCF-7 (Breast Cancer) | MTT | > Concentration Tested | |

| HT-29 (Colon Cancer) | MTT | > Concentration Tested | ||

| AGS (Gastric Cancer) | MTT | > Concentration Tested | ||

| HepG2 (Liver Cancer) | MTT | > Concentration Tested | ||

| α-Tomatine | MCF-7 (Breast Cancer) | MTT | 2.8 | |

| HT-29 (Colon Cancer) | MTT | 3.5 | ||

| AGS (Gastric Cancer) | MTT | 2.5 | ||

| HepG2 (Liver Cancer) | MTT | 1.8 |

Note: "> Concentration Tested" indicates that no significant inhibition was observed at the concentrations evaluated in the study.

Experimental Protocols

Extraction and Isolation of Dehydrotomatine

The following protocol outlines a general procedure for the extraction and purification of dehydrotomatine from green tomato fruit.

Methodology:

-

Extraction: Green tomato fruits are homogenized in a solution of 2% acetic acid in methanol.[5]

-

Concentration: The resulting mixture is concentrated using a rotary evaporator.[5]

-

Acidification and Clarification: The concentrate is dissolved in 0.2 N HCl and centrifuged to remove solid debris.[5]

-

Precipitation: Concentrated ammonium hydroxide is added to the supernatant to precipitate the glycoalkaloids.[5]

-

Collection: The precipitate is collected by centrifugation.

-

Column Chromatography: The crude glycoalkaloid precipitate is further purified using alumina column chromatography or solid-phase extraction (SPE).

-

Preparative HPLC: Final purification of dehydrotomatine is achieved by preparative high-performance liquid chromatography (HPLC). A C18 or NH2 column can be used with a mobile phase gradient of acetonitrile (B52724) and water or a buffer solution.

Hydrolysis of Dehydrotomatine to Tomatidenol

To obtain the aglycone tomatidenol, dehydrotomatine can be hydrolyzed.

Methodology:

-

Acid Hydrolysis: Purified dehydrotomatine is dissolved in 1 N HCl.

-

Heating: The solution is heated at 100°C for approximately 1-2 hours.

-

Neutralization and Extraction: The reaction mixture is neutralized with a base (e.g., ammonium hydroxide) and the aglycone is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.

-

Purification: The extracted tomatidenol can be further purified by chromatography if necessary.

Signaling Pathways and Mechanism of Action

As indicated by the quantitative data, dehydrotomatine and tomatidenol exhibit minimal direct cytotoxicity. Therefore, dedicated studies on their specific signaling pathways are scarce. However, the mechanisms of the more active related compounds, α-tomatine and tomatidine, have been investigated and may provide some context.

α-Tomatine is known to induce apoptosis in cancer cells, potentially through caspase-independent pathways and by targeting cell membranes due to its interaction with cholesterol.[6] Tomatidine has been shown to target ATF4-dependent signaling and induce ferroptosis in pancreatic cancer cells.[4] It has also been found to modulate the type I interferon signaling pathway in gastric cancer.[3]

The lack of a double bond in α-tomatine and tomatidine compared to their dehydro- (B1235302) counterparts appears to be crucial for their biological activity. The planarity and conformational flexibility of the steroidal backbone, influenced by this saturation, likely play a significant role in their interaction with biological targets.

Conclusion

Dehydrotomatine, as the glycoside of tomatidenol, is a key intermediate in the biosynthesis of tomato steroidal glycoalkaloids. While its biological activity in terms of cytotoxicity appears to be limited, its role as a precursor to the more active α-tomatine makes it a compound of significant interest in plant biochemistry and natural product chemistry. The detailed protocols for its extraction and isolation provided in this guide will aid researchers in obtaining pure dehydrotomatine for further studies. Future research could explore other potential biological activities of dehydrotomatine and tomatidenol beyond cytotoxicity, as well as their potential synergistic effects with other phytochemicals. A deeper understanding of the structure-activity relationships among these closely related glycoalkaloids will be crucial for harnessing their full potential in pharmaceutical and nutraceutical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. US20190367940A1 - Glycoalkaloid metabolism enyzymes (games) and uses thereof - Google Patents [patents.google.com]

- 3. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A BAHD-type acyltransferase concludes the biosynthetic pathway of non-bitter glycoalkaloids in ripe tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic twists evolved stereo-divergent alkaloids in the Solanaceae family - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Tomatidenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidenol, a spirosolane-type steroidal alkaloid, is a pivotal intermediate in the biosynthesis of the major tomato glycoalkaloid, α-tomatine. Its discovery is intrinsically linked to the broader history of Solanum alkaloid research, which began with the isolation of its glycosylated form, tomatine (B1682986), in 1948. This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of tomatidenol. It details both classical and modern extraction and purification protocols, presents key quantitative data, and illustrates the biosynthetic and relevant signaling pathways. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.

Introduction and Historical Context

The investigation into the chemical constituents of the Solanaceae family, which includes tomato (Solanum lycopersicum), has a rich history driven by the diverse biological activities of its specialized metabolites. The study of tomato glycoalkaloids commenced with the isolation of tomatine in 1948[1]. Early research focused on the antifungal and antimicrobial properties of these compounds[1].